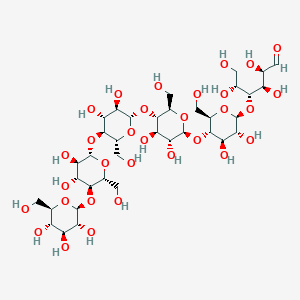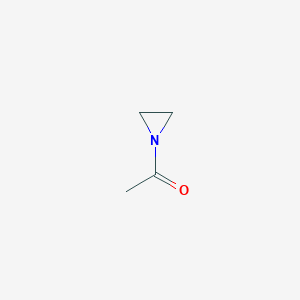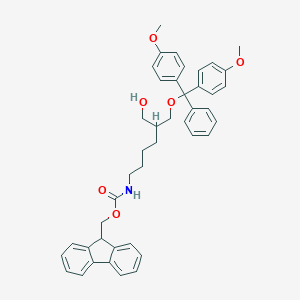
N-琥珀酰亚胺基-4-((碘乙酰)氨基)苯甲酸酯
描述
N-Succinimidyl-4-((iodoacetyl)amino)benzoate is a heterobifunctional crosslinker that contains an amine-reactive N-hydroxysuccinimide ester and a sulfhydryl-reactive iodoacetyl group. This compound is widely used in biochemical research for its ability to form stable conjugates with proteins, peptides, and other biomolecules .
科学研究应用
N-Succinimidyl-4-((iodoacetyl)amino)benzoate is extensively used in various scientific research fields:
Chemistry: Used as a crosslinking reagent to study protein-protein interactions and to stabilize protein complexes.
Biology: Employed in the preparation of enzyme conjugates and immunotoxins.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic assays.
Industry: Applied in the production of biosensors and biochips.
作用机制
Target of Action
SIAB is a heterobifunctional crosslinker . It primarily targets amine and sulfhydryl groups . These groups are commonly found in proteins, making SIAB particularly useful in protein bioconjugation .
Mode of Action
SIAB contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive iodoacetyl group . The NHS ester reacts with primary amines to form stable amide bonds, while the iodoacetyl group reacts with sulfhydryl groups to form stable thioether bonds . This dual reactivity allows SIAB to crosslink molecules containing these functional groups .
Biochemical Pathways
The exact biochemical pathways affected by SIAB depend on the specific molecules it is used to crosslink. In general, siab is often used to prepare enzyme conjugates or immunotoxins . By crosslinking enzymes or toxins to antibodies, SIAB can be used to create targeted therapeutics that can specifically bind to and affect cells expressing the antibody’s target antigen .
Pharmacokinetics
The pharmacokinetics of SIAB will depend on the specific molecules it is used to crosslink. It’s important to note that siab iswater-insoluble . It must first be dissolved in an organic solvent, such as DMSO or DMF, and then added to the aqueous reaction mixture . This could potentially affect the bioavailability of SIAB-conjugated molecules.
Result of Action
The result of SIAB’s action is the formation of stable crosslinks between molecules containing amine and sulfhydryl groups . This can be used to create enzyme conjugates or immunotoxins with specific binding and activity properties .
Action Environment
The action of SIAB can be influenced by environmental factors. For example, SIAB is sensitive to moisture . It is typically stored in a desiccated condition to reduce exposure to moisture . Additionally, the pH of the reaction environment can affect the reactivity of the NHS ester and iodoacetyl groups .
生化分析
Biochemical Properties
N-Succinimidyl-4-((iodoacetyl)amino)benzoate is reactive towards amino and sulfhydryl groups . It forms stable enzyme-IgG conjugates and can also form conjugates with liposomes .
Molecular Mechanism
The molecular mechanism of N-Succinimidyl-4-((iodoacetyl)amino)benzoate involves its reactivity towards amino and sulfhydryl groups . It can form covalent bonds with these groups, allowing it to crosslink proteins and other biomolecules .
Temporal Effects in Laboratory Settings
N-Succinimidyl-4-((iodoacetyl)amino)benzoate is sensitive to moisture . It is recommended to make fresh solutions and avoid storing stock solutions .
Transport and Distribution
N-Succinimidyl-4-((iodoacetyl)amino)benzoate is lipophilic and membrane-permeable . This suggests that it can be transported across cell membranes and distributed within cells and tissues.
Subcellular Localization
Given its lipophilic and membrane-permeable nature, it can potentially localize to various compartments within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Succinimidyl-4-((iodoacetyl)amino)benzoate typically involves the reaction of 4-aminobenzoic acid with iodoacetic anhydride to form 4-((iodoacetyl)amino)benzoic acid. This intermediate is then reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide to yield the final product .
Industrial Production Methods
Industrial production of N-Succinimidyl-4-((iodoacetyl)amino)benzoate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
N-Succinimidyl-4-((iodoacetyl)amino)benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodoacetyl group can react with nucleophiles such as thiols to form stable thioether bonds.
Amide Bond Formation: The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Nucleophiles: Thiols, primary amines
Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF)
Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Thioether Bonds: Formed from the reaction with thiols
Amide Bonds: Formed from the reaction with primary amines
相似化合物的比较
N-Succinimidyl-4-((iodoacetyl)amino)benzoate is unique among crosslinkers due to its dual reactivity towards amines and thiols. Similar compounds include:
N-Succinimidyl-3-(2-pyridyldithio)propionate: Reacts with thiols to form disulfide bonds.
N-Succinimidyl-4-(maleimidomethyl)cyclohexane-1-carboxylate: Reacts with thiols to form thioether bonds.
N-Succinimidyl-4-(p-azidophenyl)butyrate: Contains an azide group that can be used for photo-crosslinking.
These compounds share similar functionalities but differ in their specific reactive groups and applications, making N-Succinimidyl-4-((iodoacetyl)amino)benzoate a versatile and valuable tool in biochemical research .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[(2-iodoacetyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O5/c14-7-10(17)15-9-3-1-8(2-4-9)13(20)21-16-11(18)5-6-12(16)19/h1-4H,5-7H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWBEDSJTMWJAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222581 | |
| Record name | N-Succinimidyl-4-((iodoacetyl)amino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72252-96-1 | |
| Record name | N-Succinimidyl-4-((iodoacetyl)amino)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072252961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Succinimidyl-4-((iodoacetyl)amino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SIAB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TDR5GV4XG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Dibenz[a,h]acridine](/img/structure/B14076.png)
![Dibenz[a,j]acridine](/img/structure/B14077.png)








![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)
